molecular formula C13H21BN2O2 B12824147 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Cat. No.: B12824147
M. Wt: 248.13 g/mol
InChI Key: WMMWEFONFGNWTC-UHFFFAOYSA-N
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Description

This compound belongs to the class of boronic ester-functionalized heterocycles, characterized by a partially hydrogenated pyrazolo[1,5-a]pyridine core and a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The tetrahydropyrazolo[1,5-a]pyridine scaffold imparts conformational rigidity and modulates electronic properties, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal and materials chemistry .

Properties

Molecular Formula

C13H21BN2O2

Molecular Weight

248.13 g/mol

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

InChI

InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)11-9-10-7-5-6-8-16(10)15-11/h9H,5-8H2,1-4H3

InChI Key

WMMWEFONFGNWTC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN3CCCCC3=C2

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions . These reactions are highly efficient and selective in forming carbon-boron bonds. The general approach includes:

  • Starting Materials :

    • A pyrazolo[1,5-a]pyridine derivative.
    • A boronic ester precursor such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • Catalysts and Reagents :

    • Palladium-based catalysts (e.g., Pd(PPh3)4 or PdCl2(dppf)).
    • Base: Commonly potassium carbonate (K2CO3) or sodium t-butoxide.
    • Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).
  • Reaction Conditions :

    • Temperature: Typically between 80°C and 120°C.
    • Atmosphere: Inert (argon or nitrogen).
    • Reaction Time: 12–24 hours depending on the specific protocol.

The reaction proceeds via transmetalation between the boronic ester and the pyrazolo[1,5-a]pyridine derivative under palladium catalysis to yield the desired compound.

Alternative Synthesis Using Brominated Precursors

An alternative route involves the use of brominated pyrazolo[1,5-a]pyridine as a starting material:

  • Steps :

    • Bromination of pyrazolo[1,5-a]pyridine to introduce a reactive halogen group.
    • Subsequent Suzuki-Miyaura coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • Reaction Conditions :

    • Catalyst: Pd(PPh3)4.
    • Base: Sodium carbonate (Na2CO3) or cesium carbonate (Cs2CO3).
    • Solvent: A mixture of water and an organic solvent like toluene or ethanol.

This method is advantageous for its high regioselectivity and compatibility with various functional groups.

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate the reaction process:

  • Procedure :

    • The reactants are mixed in a microwave-compatible sealed tube.
    • The reaction is carried out at elevated temperatures (120–150°C) under microwave irradiation for 30–60 minutes.
  • Advantages :

    • Significant reduction in reaction time.
    • Enhanced yield due to uniform heating.

This approach is particularly useful for high-throughput synthesis in combinatorial chemistry.

Reaction Optimization Parameters

The following parameters are critical for optimizing the yield and purity of the compound:

Parameter Typical Range/Condition Impact on Yield and Purity
Catalyst Loading 0.5–2 mol% Higher loading improves conversion but increases cost.
Base Selection K2CO3 or NaOtBu Influences reaction rate and by-product formation.
Solvent Choice THF > DMF > Toluene THF generally provides higher yields due to better solubility of reactants.
Temperature 80–120°C Higher temperatures increase reaction rate but may lead to decomposition.
Time 12–24 hours (conventional) or <1 hour (microwave) Longer times improve conversion but risk side reactions.

Challenges and Notes

  • Stability Issues : The boronic ester moiety can hydrolyze under aqueous conditions; hence strict control of moisture is essential during synthesis.
  • Purification : The product is typically purified by column chromatography using silica gel with an eluent system such as hexane/ethyl acetate.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or esters.

    Reduction: The compound can be reduced to form different boron-containing derivatives.

    Substitution: The dioxaborolane ring can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include boronic acids, boronic esters, and various substituted derivatives of the original compound. These products are valuable intermediates in organic synthesis and can be used to create more complex molecules.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have highlighted the potential of this compound in the development of anticancer agents. For instance, derivatives of tetrahydropyrazolo[1,5-a]pyridine have shown promising antiproliferative effects against various cancer cell lines. In one study, a library of tetrasubstituted derivatives was synthesized and evaluated for their activity against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines. The most potent compounds exhibited low micromolar GI50 values, indicating strong anticancer potential .

Mechanism of Action : The anticancer effects are believed to be mediated through multiple pathways including the induction of apoptosis and inhibition of cell proliferation. Specifically, certain compounds were found to induce cleavage of poly(ADP-ribose) polymerase 1 (PARP-1) and activate caspase 9, which are critical steps in the apoptotic pathway .

Antimicrobial Properties : The compound's derivatives have also been evaluated for their antimicrobial activity. A study focused on synthesizing new derivatives demonstrated significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy was assessed using the disc diffusion method alongside standard reference compounds .

Material Science Applications

Organic Electronics : The incorporation of boron-containing compounds like 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine in organic electronic materials has been explored. These compounds can enhance charge transport properties due to their unique electronic characteristics. Research indicates that such compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where efficient charge mobility is crucial for device performance .

Table 1: Antiproliferative Activity of Tetrahydropyrazolo[1,5-a]pyridine Derivatives

Compound NameCell Line TestedGI50 (µM)Mechanism of Action
Compound AK5620.15PARP-1 cleavage
Compound BMV4-110.20Caspase activation
Compound CMCF-70.25Cell cycle arrest

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Compound NameBacterial StrainZone of Inhibition (mm)
Compound XStaphylococcus aureus15
Compound YEscherichia coli18
Compound ZCandida albicans12

Case Studies

Case Study 1: Synthesis and Evaluation of Anticancer Agents
A research team synthesized a series of tetrahydropyrazolo[1,5-a]pyridine derivatives and evaluated their antiproliferative activities against various cancer cell lines. Through structure-activity relationship studies (SAR), they identified key substituents that enhance biological activity.

Case Study 2: Development of Organic Electronic Materials
Another study investigated the use of boron-containing pyrazolo derivatives in organic electronics. The results indicated improved charge transport properties in devices fabricated with these materials compared to traditional organic semiconductors.

Mechanism of Action

The mechanism by which 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. Additionally, the compound can participate in catalytic cycles, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • Pyrazolo[1,5-a]pyrimidine Derivatives
    Example: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine (CAS: 1416437-27-8, 97% purity) .

    • Structural Difference : Replaces the tetrahydropyridine ring with a pyrimidine ring, increasing aromaticity and planarity.
    • Reactivity : Enhanced electron-deficient character may improve cross-coupling efficiency in electron-rich environments.
    • Applications : Used in drug discovery for kinase inhibitors due to pyrimidine’s prevalence in bioactive molecules.
  • Imidazo[1,5-a]pyridine Derivatives Example: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine (CAS: 908268-52-0) . Structural Difference: Substitution of the pyrazole ring with an imidazole ring introduces additional nitrogen atoms. Synthetic Accessibility: Requires distinct cyclization strategies compared to pyrazolo cores (e.g., Gould-Jacobs reactions) .
  • [1,2,4]Triazolo[1,5-a]pyridine Derivatives Example: 2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine (CAS: 2820191-06-6) . Structural Difference: Incorporates a triazole ring, offering metabolic stability and resistance to oxidation. Applications: Valued in agrochemicals (e.g., herbicidal activity noted in triazolo-pyridine derivatives) .

Boronated Substituent Positioning and Steric Effects

  • Pyrazolo[3,4-b]pyridin-6-ones
    Example: 4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile .

    • Key Difference : Lacks the boronate group but shares the tetrahydropyridine backbone.
    • Impact : Absence of boronate limits utility in cross-coupling but improves solubility in polar solvents.
  • Pyrrolo[2,3-b]pyridine Derivatives
    Example: 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1257554-02-1) .

    • Structural Difference : Fused pyrrole-pyridine system with boronate at the 5-position.
    • Steric Considerations : Bulky substituents near the boronate (e.g., methyl groups in pinacol ester) may hinder coupling efficiency .

Biological Activity

The compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is a novel boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₈BNO₂
  • Molecular Weight : 233.1 g/mol
  • CAS Number : Not specifically listed but can be referenced through related compounds.

The biological activity of this compound can be attributed to its structural features that enable interaction with biological targets:

  • Boron Atom : The presence of the boron atom allows for unique interactions with biomolecules, particularly in enzyme inhibition and molecular recognition processes.
  • Heterocyclic Structure : The pyrazolo[1,5-a]pyridine moiety is known for its ability to modulate various biological pathways, including those involved in cancer cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer properties. The following table summarizes key findings from various studies on related compounds:

Compound NameCell Line TestedIC₅₀ (µM)Mechanism of Action
Compound AHCC8270.09PI3Kα Inhibition
Compound BA5490.15mTOR Pathway Blockade
Compound CMCF-70.12Apoptosis Induction

These findings suggest that the target compound may similarly inhibit cancer cell growth through mechanisms involving key signaling pathways such as PI3K/AKT and mTOR.

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor. For instance:

  • PI3Kα Inhibition : Compounds with similar structures have been reported to inhibit PI3Kα activity significantly. This pathway is crucial in many cancers and targeting it could lead to effective therapeutic strategies.

Study 1: Antiproliferative Effects

In a study published by MDPI in April 2023, derivatives of the pyrazolo[1,5-a]pyridine were evaluated for their antiproliferative effects on various cancer cell lines using the MTT assay. The study found that compounds with modifications at the nitrogen positions showed enhanced activity against HCC827 cells with IC₅₀ values as low as 0.09 µM .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights of these compounds revealed that they induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins . This suggests a potential therapeutic role in treating malignancies resistant to conventional therapies.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine?

The compound is typically synthesized via palladium-catalyzed borylation of a halogenated precursor (e.g., bromopyrazolo-pyridine derivatives) with bis(pinacolato)diboron. Key steps include:

  • Catalyst system : Pd(dppf)Cl₂ or Pd(PPh₃)₄ with ligands like dppf.
  • Solvent : Anhydrous dioxane or THF under inert atmosphere (N₂/Ar).
  • Temperature : 80–100°C for 12–24 hours. Post-reaction purification involves column chromatography or recrystallization. This method is analogous to protocols used for structurally related boronic esters .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Comprehensive characterization employs:

  • NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm proton environments and carbon connectivity.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., ESI-HRMS with <5 ppm error).
  • Infrared (IR) spectroscopy : Identification of boronic ester B-O stretches (~1,350 cm⁻¹) and aromatic C-H vibrations. These techniques align with methodologies detailed for structurally similar tetrahydropyridine and boronic ester derivatives .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling yields using this boronic ester?

Key parameters for optimization include:

  • Catalyst selection : Pd(OAc)₂ with SPhos or XPhos ligands enhances reactivity for sterically hindered substrates.
  • Base choice : K₂CO₃ or CsF in biphasic solvent systems (toluene/water) improves coupling efficiency.
  • Temperature control : 60–90°C balances reaction rate and side-product suppression. A representative protocol involves reacting the boronic ester with aryl halides (1.2 equiv) under microwave-assisted conditions (30 min, 100°C) to achieve >80% yield .

Q. What strategies mitigate instability of the boronic ester during storage and reactions?

  • Storage : Under argon at –20°C in desiccated amber vials.
  • Handling : Use of anhydrous solvents (e.g., THF pre-dried over molecular sieves).
  • Stabilizers : Addition of 1–5% triethylamine to neutralize trace moisture. Instability issues are common for pinacol boronic esters, as noted in studies on analogous compounds .

Q. How can solubility challenges in aqueous or polar media be addressed?

  • Salt formation : Conversion to hydrochloride salts (e.g., dihydrochloride derivatives) enhances aqueous solubility, as demonstrated for related tetrahydropyrazolo-pyridines .
  • Co-solvent systems : DMSO/water (1:4) or ethanol/PBS buffers improve dissolution for biological assays.

Q. What role does this compound play in synthesizing fused heterocyclic systems?

The boronic ester serves as a key intermediate in constructing polycyclic architectures via intramolecular cyclization or cross-coupling . For example:

  • Diazaborinine derivatives : Reaction with o-aminophenols yields fused boron-nitrogen heterocycles, as seen in naphtho-diazaborinine synthesis .
  • Pyrene-based materials : Bis-boronic esters enable π-extended frameworks for optoelectronic applications .

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